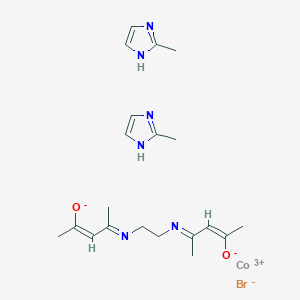
Cobalt chelates
Description
Properties
CAS No. |
158318-97-9 |
|---|---|
Molecular Formula |
C20H30BrCoN6O2 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
cobalt(3+);2-methyl-1H-imidazole;(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate;bromide |
InChI |
InChI=1S/C12H20N2O2.2C4H6N2.BrH.Co/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;2*1-4-5-2-3-6-4;;/h7-8,15-16H,5-6H2,1-4H3;2*2-3H,1H3,(H,5,6);1H;/q;;;;+3/p-3/b11-7-,12-8-,13-9?,14-10?;;;; |
InChI Key |
PYKZINFEKIIUQO-XURFAINESA-K |
SMILES |
CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-] |
Isomeric SMILES |
CC1=NC=CN1.CC1=NC=CN1.C/C(=C/C(=NCCN=C(/C=C(\[O-])/C)C)C)/[O-].[Co+3].[Br-] |
Canonical SMILES |
CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-] |
Synonyms |
CTC 96 CTC-96 Doxovi |
Origin of Product |
United States |
Preparation Methods
Glycinate Cobalt Synthesis
Methionine Chelate Cobalt
Schiff Base and Tetrazolato Complex Synthesis
Schiff bases and nitrogen-donor ligands form structurally diverse this compound:
Cobalt(III) Schiff Base Complexes
Tetrazolato Complexes
-
Cobalt(II) salts react with 2-cyanopyridine and NaN₃ to form tetrazolato ligands, which coordinate cobalt in +2 or +3 oxidation states.
Biological Ligand-Based Chelation
Peptides and flavonoids are emerging as eco-friendly ligands for cobalt chelation:
Peptide-Cobalt Chelates
Flavonoid Chelators
Solid-State and Thermal Methods
Thermal Decomposition of Polymetallic Chelates
Mechanochemical Synthesis
Electrochemical and Redox Methods
Cobalt(II/III) Redox Systems
Aerobic Oxidation in Vitamin B₁₂ Biosynthesis
-
CobZ enzyme mediates cobalt insertion into corrin rings via O₂-dependent oxidation, forming Co(III)-corrinoids.
Comparative Analysis of Preparation Methods
Key Research Findings
-
Ligand Geometry Effects : Square-planar Co(I) chelates (e.g., [Co(gly)Cl₃]) show anticancer activity but require inert atmospheres for synthesis.
-
pH Dependency : Flavonoid-based chelation is ineffective below pH 4.5, limiting gastrointestinal applications.
-
Thermal Stability : Cobalt glycinate decomposes at 220°C, making it suitable for feed pelleting .
Chemical Reactions Analysis
Types of Reactions
Cobalt chelates undergoes several types of chemical reactions, including:
Oxidation: The cobalt (III) center can be reduced to cobalt (II) under certain conditions.
Substitution: The imidazole ligands can be substituted with other ligands, affecting the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize cobalt (II) to cobalt (III).
Substitution: Various imidazole derivatives can be used as ligands in substitution reactions.
Major Products Formed
Oxidation: The major product is the oxidized form of this compound with cobalt (III) center.
Substitution: The products depend on the substituent ligands used in the reaction.
Scientific Research Applications
Medical Applications
1.1 Radiopharmaceuticals
Cobalt chelates are extensively used in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. For instance, cobalt-57, a radioactive isotope, is conjugated with chelating agents to create imaging agents for SPECT (Single Photon Emission Computed Tomography) scans. The development of peptide-based this compound, such as the wAlb12 peptide derived from human serum albumin (HSA), shows promise for binding cobalt ions effectively while maintaining low cytotoxicity .
Case Study: Peptide-Based Chelates
- Objective : To develop a stable and non-toxic cobalt-binding peptide.
- Findings : The wAlb12 peptide demonstrated a high binding affinity for Co(II) ions with a dissociation constant () of 75 μM. It was shown to be stable in biological conditions and non-toxic to cell lines .
1.2 Treatment of Metal Poisoning
This compound have been investigated as antidotes for cyanide poisoning. They work by binding to cyanide ions, thereby reducing their toxicity. Research indicates that this compound can effectively displace cyanide from cytochrome c oxidase, restoring cellular respiration .
Case Study: this compound as Antidotes
- Application : Treatment of hydrocyanic intoxication.
- Results : this compound were found to significantly mitigate the effects of cyanide poisoning in clinical settings, demonstrating their potential as effective antidotes .
Agricultural Applications
Cobalt is an essential micronutrient for plants, particularly in the synthesis of vitamin B12. This compound are used to enhance the bioavailability of cobalt in soil, improving plant growth and yield.
2.1 Fertilizers
Cobalt chelated fertilizers have been developed to provide a more efficient source of cobalt for crops. Studies show that the application of cobalt-chelated zinc can enhance plant growth under varying irrigation conditions .
| Fertilizer Type | Application Rate (kg/ha) | Plant Yield Increase (%) |
|---|---|---|
| Cobalt Chelate | 5 | 15 |
| Cobalt Sulfate | 5 | 10 |
Case Study: Impact on Crop Yield
- Objective : To assess the effectiveness of cobalt chelated fertilizers.
- Findings : The application of this compound resulted in a significant increase in crop yield compared to traditional forms of cobalt .
Mechanism of Action
The mechanism of action of Cobalt chelates involves strong binding to histidine residues in viral proteins. This binding disrupts the function of viral enzymes, inhibiting viral replication. The molecular target is believed to be the herpes virus maturational protease, a serine protease containing large amounts of histidine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
| Property | Cobalt Chelates | Copper Chelates | Iron Chelates | Nickel Chelates |
|---|---|---|---|---|
| Common Ligands | EDTA, PAR, 8-hydroxyquinoline | EDTA, porphyrins | EDTA, citrate | EDTA, dimethylglyoxime |
| Oxidation States | +2, +3 | +1, +2 | +2, +3 | +2 |
| Coordination Geometry | Octahedral (most common) | Square planar (Cu²⁺) or tetrahedral | Octahedral (Fe³⁺) | Octahedral or square planar |
| Magnetic Susceptibility | Paramagnetic (Co³⁺: low-spin; Co²⁺: high-spin) | Paramagnetic (Cu²⁺) | Paramagnetic (Fe³⁺) or diamagnetic (Fe²⁺) | Paramagnetic (Ni²⁺) |
Toxicity and Environmental Impact
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


